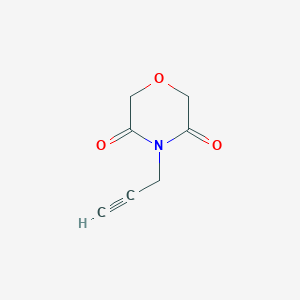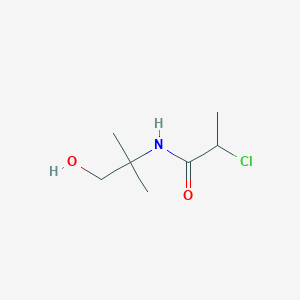
4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Vue d'ensemble
Description
4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (4-DTD) is a novel compound that has been gaining attention in the scientific community due to its potential applications in various areas of research. It is a cyclic compound that is composed of a five-membered ring containing two nitrogen atoms and one sulfur atom, with an oxygen atom located in the center. The compound has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in biological research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Processes : A study by Johnston & Mcnab (2009) explored the synthesis of related diazepinone compounds, focusing on electrophilic substitution and decarbonylation processes. This provides insights into the chemical behavior and synthetic pathways for compounds like 4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (Johnston & Mcnab, 2009).
Mechanistic Insights : Yang (1998) reported on the alkaline hydrolysis of diazepam, a related compound, revealing the transformation mechanisms that could be relevant for understanding the reactions of 4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide in different conditions (Yang, 1998).
N-Heterocycle Fusion Techniques : The work by Dzedulionytė et al. (2022) demonstrated methods for fusing N-heterocycles to create related compounds, which could be applicable to 4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (Dzedulionytė et al., 2022).
Structural Characterization : Research by Ahumada et al. (2016) on diazepine derivatives, including their spectroscopic and structural analysis, offers important information for the characterization of similar compounds (Ahumada et al., 2016).
New Synthesis Protocols : Maiti et al. (2020) described a novel protocol for synthesizing 1,4-diazepanes, which could provide alternative pathways for the synthesis of related compounds like 4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (Maiti et al., 2020).
Potential Biological Activities : Shaabani et al. (2009) developed a method for synthesizing related benzo[b][1,5]diazepine derivatives, indicating the potential for discovering new biological activities in similar compounds (Shaabani et al., 2009).
Conformational Studies : Blount et al. (1983) focused on the conformational aspects of 1,4-benzodiazepines, which could be relevant for understanding the structural behavior of 4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (Blount et al., 1983).
New Derivative Synthesis : Freeman et al. (2002) explored the synthesis of tetrahydro-2H-thiopyran-1,1-dioxides derivatives, which are structurally related to the compound , providing insights into potential synthesis routes and properties (Freeman et al., 2002).
Propriétés
IUPAC Name |
4-(1,4-diazepan-1-yl)thiane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14)8-2-10(3-9-15)12-6-1-4-11-5-7-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIFJHZAHCRDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCS(=O)(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)









